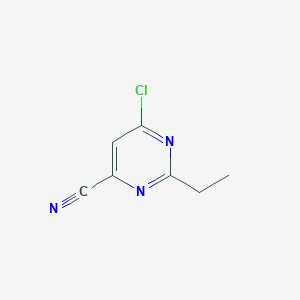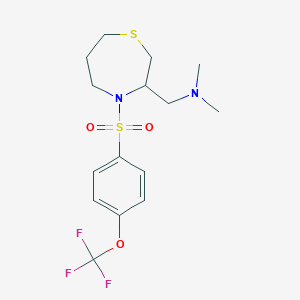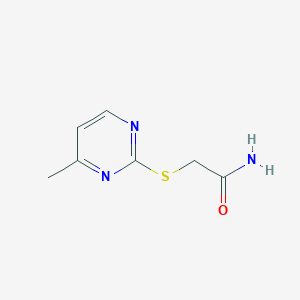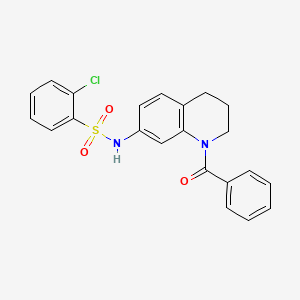![molecular formula C17H24N2O5S B2815786 Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate CAS No. 2380189-91-1](/img/structure/B2815786.png)
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate, also known as TAK-659, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and spread of cancer cells.
Mechanism of Action
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate works by inhibiting the activity of several enzymes that are involved in the growth and spread of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell receptor (TCR) signaling pathways. By blocking these pathways, this compound can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which can help to further inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate for lab experiments is its specificity for BTK, ITK, and TCR signaling pathways. This specificity allows researchers to study the effects of blocking these pathways in cancer cells, without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain effective levels in vivo.
Future Directions
There are several future directions for research on Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate. One area of interest is the development of combination therapies, which can enhance the efficacy of this compound in cancer treatment. Another area of interest is the study of this compound in different types of cancer, to determine its effectiveness in a broader range of tumors. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with cyclobutylmethyl bromide to form 4-[(1-morpholin-4-ylcyclobutyl)methyl]benzoic acid. The final step involves the reaction of this intermediate with methyl sulfamoyl chloride to form this compound.
Scientific Research Applications
Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and spread of cancer cells in these models, both as a single agent and in combination with other drugs. This compound has also been shown to have a favorable safety profile, with few side effects observed in preclinical studies.
properties
IUPAC Name |
methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-23-16(20)14-3-5-15(6-4-14)25(21,22)18-13-17(7-2-8-17)19-9-11-24-12-10-19/h3-6,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMXWRMHGLPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)
![2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815709.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)





![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)
![(2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815724.png)